2-Benzylamino-5-bromoaniline
Overview
Description
2-Benzylamino-5-bromoaniline is an organic compound with the molecular formula C₁₃H₁₃BrN₂. It is characterized by the presence of a benzyl group attached to an aniline ring, which also contains a bromine atom at the 5th position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of 2-Benzylaminobenzene: This method involves the bromination of 2-benzylaminobenzene using bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr₃), under controlled temperature conditions.
Reductive Amination: Another synthetic route involves the reductive amination of 5-bromobenzonitrile with benzylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions, followed by purification steps to obtain the desired compound in high purity. The process is optimized to ensure cost-effectiveness and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-Benzylamino-5-bromoaniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Benzylamino-5-bromoaniline is similar to other bromoaniline derivatives, such as 4-bromoaniline and 3-bromoaniline. its unique structure, with the benzyl group attached to the aniline ring, sets it apart from these compounds. The presence of the benzyl group can influence the compound's reactivity and biological activity, making it distinct in its applications.
Comparison with Similar Compounds
4-Bromoaniline
3-Bromoaniline
2-Bromoaniline
Properties
IUPAC Name |
1-N-benzyl-4-bromobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKNQQUGXPWHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.